Cas no 62370-45-0 (1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]-)
![1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]- structure](https://www.kuujia.com/scimg/cas/62370-45-0x500.png)
1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]-
- 2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione
- Z56849493
- HMS2166H15
- SMR000104253
- cid_876336
- CHEMBL1391667
- HMS3309J17
- 3-hydroxy-2-{[(4-methoxyphenyl)imino]methyl}cyclohex-2-en-1-one
- CS-0348404
- 2-([(4-Methoxyphenyl)amino]methylidene)cyclohexane-1,3-dione
- 2-[(4-methoxyanilino)methylene]-1,3-cyclohexanedione
- AKOS001052114
- 2-{[(4-methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione
- 3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]cyclohex-2-en-1-one
- SCHEMBL9803461
- 2-(((4-Methoxyphenyl)amino)methylene)cyclohexane-1,3-dione
- MLS000108292
- 62370-45-0
- MFCD01569055
- 2-[[(4-methoxyphenyl)amino]methylidene]cyclohexane-1,3-dione
- 2-(p-anisidinomethylene)cyclohexane-1,3-quinone
- DTXSID80358071
- 10N-525S
- BDBM39418
-
- Inchi: InChI=1S/C14H15NO3/c1-18-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)17/h5-9,16H,2-4H2,1H3
- InChI Key: COKMUFVOIWKCCF-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)N=CC2=C(CCCC2=O)O
Computed Properties
- Exact Mass: 245.10525
- Monoisotopic Mass: 245.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9Ų
- XLogP3: 1.7
Experimental Properties
- PSA: 55.4
1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419074-1g |
2-(((4-Methoxyphenyl)amino)methylene)cyclohexane-1,3-dione |
62370-45-0 | 90% | 1g |
¥8121.00 | 2024-05-06 | |
A2B Chem LLC | AI71938-5mg |
2-{[(4-methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione |
62370-45-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI71938-10mg |
2-{[(4-methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione |
62370-45-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Apollo Scientific | OR32098-1g |
2-{[(4-Methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione |
62370-45-0 | tech | 1g |
£1078.00 | 2024-08-02 | |
A2B Chem LLC | AI71938-1mg |
2-{[(4-methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione |
62370-45-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI71938-500mg |
2-{[(4-methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione |
62370-45-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI71938-1g |
2-{[(4-methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione |
62370-45-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
Apollo Scientific | OR32098-500mg |
2-{[(4-Methoxyphenyl)amino]methylidene}cyclohexane-1,3-dione |
62370-45-0 | tech | 500mg |
£539.00 | 2024-08-02 |
1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]- Related Literature
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]-
Introduction to 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene] and Its Significance in Modern Chemical Research
The compound with the CAS number 62370-45-0, identified as 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene], represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This dione derivative, featuring a unique structural framework, has garnered considerable attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development.
1,3-Cyclohexanedione is a well-known diketone that serves as a crucial intermediate in various chemical syntheses. The presence of the 4-methoxyphenylamino substituent in the molecule introduces additional functional groups that enhance its utility in forming complex structures. This particular compound exhibits remarkable reactivity, making it a valuable candidate for exploring new synthetic pathways and developing novel chemical entities.
The significance of 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene] is further underscored by its role in modern pharmaceutical research. Diones are known for their ability to participate in various condensation reactions, leading to the formation of heterocyclic compounds that often exhibit biological activity. The incorporation of the 4-methoxyphenylamino moiety into the dione backbone not only enhances the molecule's versatility but also opens up possibilities for designing molecules with tailored properties.
Recent advancements in chemical biology have highlighted the importance of dione derivatives in drug discovery. These compounds have been shown to interact with biological targets in diverse ways, making them promising candidates for developing new therapeutic agents. The structural features of 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene] make it an attractive scaffold for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.
In the context of synthetic methodologies, this compound has been utilized in various cross-coupling reactions and cyclization processes. Its ability to undergo facile functionalization allows chemists to introduce additional substituents or modify existing ones, thereby creating a library of derivatives with distinct properties. Such flexibility is invaluable in drug discovery pipelines, where rapid iteration and optimization are essential.
The pharmacological potential of 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene] has been explored through several preclinical studies. Researchers have investigated its effects on enzymes and receptors relevant to various diseases, including inflammatory disorders and neurological conditions. The presence of the 4-methoxyphenylamino group suggests that this compound may exhibit anti-inflammatory or neuroprotective properties, although further studies are needed to confirm these hypotheses.
One of the most intriguing aspects of this molecule is its ability to form coordination complexes with metal ions. Transition metals such as copper and zinc can bind to the dione moiety, leading to the formation of stable complexes that exhibit unique catalytic or spectroscopic properties. These metal complexes have been studied for their potential applications in catalysis and as probes for biological systems.
The synthesis of 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene] involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents. Advances in synthetic chemistry have enabled more efficient and scalable routes to this compound, making it more accessible for research purposes.
In conclusion, 1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene] (CAS no. 62370-45-0) is a versatile and highly reactive molecule with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it an invaluable tool for developing new drugs and exploring novel chemical pathways. As research continues to uncover new applications for this compound, its importance in modern chemical science is likely to grow even further.
62370-45-0 (1,3-Cyclohexanedione, 2-[[(4-methoxyphenyl)amino]methylene]-) Related Products
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)




